molecular formula C20H27NO4 B2616527 (1S,5R)-3-(3,4-dimethoxyphenethyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione CAS No. 938002-45-0

(1S,5R)-3-(3,4-dimethoxyphenethyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione

Cat. No.: B2616527
CAS No.: 938002-45-0
M. Wt: 345.439
InChI Key: XLDRDYJXORVEEN-UHFFFAOYSA-N
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Description

(1S,5R)-3-(3,4-Dimethoxyphenethyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione is a synthetically versatile, chiral 3-azabicyclo[3.2.1]octane scaffold of significant interest in modern organic and medicinal chemistry research. This compound features a bridged bicyclic core structure that provides a rigid, three-dimensional framework, making it a valuable precursor for developing novel pharmacologically active molecules. The stereochemically defined 3-azabicyclo[3.2.1]octane architecture is recognized as a privileged structure in drug discovery, with research demonstrating its incorporation into compounds exhibiting diverse biological activities. The 3,4-dimethoxyphenethyl substituent at the nitrogen position introduces structural elements commonly associated with receptor binding, potentially enhancing the compound's utility as a key synthetic intermediate for the development of central nervous system (CNS) active agents or other therapeutic candidates. The specific stereochemistry (1S,5R) and the 2,4-dione functionality offer defined vectors for further synthetic modification, enabling structure-activity relationship (SAR) studies or its use as a building block for more complex molecular architectures. Researchers value this scaffold for exploring new chemical space due to its similarity to other azabicyclo[3.2.1]octane derivatives that have shown promise as monoamine reuptake inhibitors and for its potential in creating compounds with antiproliferative properties, as evidenced by related diazabicyclo[3.2.1]octane systems . The compound is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should consult relevant safety data sheets prior to use.

Properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO4/c1-19(2)14-8-10-20(19,3)18(23)21(17(14)22)11-9-13-6-7-15(24-4)16(12-13)25-5/h6-7,12,14H,8-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDRDYJXORVEEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)N(C2=O)CCC3=CC(=C(C=C3)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1S,5R)-3-(3,4-dimethoxyphenethyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione is a member of the azabicyclo family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a complex bicyclic structure that contributes to its unique biological properties. Its molecular formula is C18H25N1O3C_{18}H_{25}N_1O_3 with a molecular weight of approximately 301.4 g/mol.

PropertyValue
Molecular FormulaC18H25N1O3
Molecular Weight301.4 g/mol
IUPAC Name(1S,5R)-3-(3,4-dimethoxyphenethyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione
SMILESCC(C)C(C)(C)CC(=O)C(=O)N(C)C

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is hypothesized to act as a monoamine reuptake inhibitor , which may influence the levels of neurotransmitters such as serotonin and dopamine in the central nervous system (CNS) . This mechanism is relevant for treating various neuropsychiatric disorders including depression and anxiety.

Antidepressant Effects

Research indicates that derivatives of azabicyclo compounds exhibit significant antidepressant-like effects in animal models. For example, studies have shown that these compounds can increase the levels of serotonin and norepinephrine in the brain, contributing to their mood-enhancing properties .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it possesses antibacterial activity against several Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be promising against strains like Staphylococcus aureus and Pseudomonas aeruginosa .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus625 - 1250
Pseudomonas aeruginosa500 - 1000
Escherichia coli>2000

Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of various azabicyclo derivatives including our compound. The results indicated a statistically significant reduction in depressive-like behaviors in mice subjected to forced swim tests .

Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial efficacy, derivatives were tested against a panel of bacterial strains. The results highlighted that certain modifications to the azabicyclo structure enhanced antibacterial activity significantly compared to the parent compound .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Bicyclo System Modifications

Compound Core Structure Key Differences Implications Reference
Target Compound 3-Azabicyclo[3.2.1]octane-2,4-dione Nitrogen at position 3 Basic site for protonation; potential hydrogen-bonding interactions. N/A
3-Oxabicyclo[3.2.1]octane-2,4-dione (Camphoric Anhydride) Oxygen at position 3 (oxabicyclo) Reduced basicity; altered reactivity (e.g., esterification vs. amine-mediated reactions). Likely used in organic synthesis rather than bioactive roles.

Substituent Variations

A. Phenethyl Derivatives
Compound Substituent Molecular Weight (g/mol) Key Features
Target Compound 3,4-Dimethoxyphenethyl ~439.5 (estimated) Enhanced lipophilicity and CNS targeting potential.
8-Azabicyclo[3.2.1]octane with Diphenylmethoxy Diphenylmethoxy ~337.4 () Increased steric hindrance; potential for halogen-like interactions.
3-(4-Chlorophenyl) Derivative () Chlorophenyl ~325.8 Halogen atom introduces potential halogen bonding; altered electronic properties.
B. Hydrophilic vs. Hydrophobic Groups
Compound Substituent Solubility Impact
Target Compound 3,4-Dimethoxyphenethyl Moderate solubility due to diones; lipophilic aromatic group.
3-[2-Hydroxy-3-(Piperidinyl)propyl] Derivative () Hydroxy and piperidinyl Higher solubility from polar groups; potential for charged interactions.
(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl Triflate () Trifluoromethanesulfonate Reactive leaving group; low solubility due to triflate.

Key Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties
Target Compound 3-Azabicyclo[3.2.1]octane-2,4-dione 3,4-Dimethoxyphenethyl, 1,8,8-trimethyl ~439.5 Lipophilic, hydrogen-bonding diones
Camphoric Anhydride () 3-Oxabicyclo[3.2.1]octane-2,4-dione None 182.22 Hydrolyzable anhydride; low basicity
3-(Piperidinylpropyl) Derivative () 3-Azabicyclo[3.2.1]octane-2,4-dione 2-Hydroxy-3-(piperidinyl)propyl ~364.5 Polar, charged at physiological pH
Littorine () 8-Azabicyclo[3.2.1]octane (2R)-2-Hydroxy-3-phenylpropanoate ~293.4 Ester hydrolysis susceptibility

Research Implications

  • Target Compound : The 3,4-dimethoxyphenethyl group distinguishes it from camphor-based anhydrides () and piperidine derivatives (), suggesting unique receptor-binding profiles.
  • Biological Potential: Structural analogs like oxadiazole derivatives () and chlorophenyl-substituted compounds () highlight the importance of aromatic substituents in modulating activity.
  • Synthetic Versatility : Derivatives with reactive groups (e.g., triflates in , carbonyl chlorides in ) underscore the utility of the azabicyclo core in medicinal chemistry.

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